1-Isothiocyanatobicyclo[1.1.1]pentane
Overview
Description
1-Isothiocyanatobicyclo[111]pentane is a unique and intriguing compound with the molecular formula C6H7NS It is characterized by its bicyclic structure, which consists of a bicyclo[111]pentane core with an isothiocyanate functional group attached
Mechanism of Action
Target of Action
The specific targets of 1-Isothiocyanatobicyclo[11Isothiocyanates, a group of compounds to which 1-isothiocyanatobicyclo[111]pentane belongs, are known to have various biological activities, including anticancer, antioxidant, and anti-inflammatory effects .
Biochemical Pathways
The specific biochemical pathways affected by 1-Isothiocyanatobicyclo[11Isothiocyanates in general are involved in various biochemical pathways related to detoxification, apoptosis, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Isothiocyanatobicyclo[11Isothiocyanates are generally well absorbed and can be distributed throughout the body .
Result of Action
The molecular and cellular effects of 1-Isothiocyanatobicyclo[11Isothiocyanates have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Isothiocyanatobicyclo[11Factors such as ph, temperature, and presence of other compounds can affect the stability and activity of isothiocyanates .
Biochemical Analysis
Biochemical Properties
1-Isothiocyanatobicyclo[1.1.1]pentane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. For instance, it has been observed to interact with certain oxidoreductases, which are crucial for cellular redox balance. The nature of these interactions often involves covalent binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of various metabolites. These metabolites can have different biological activities, potentially influencing the overall effects of the compound. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. By modulating these pathways, this compound can alter cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isothiocyanatobicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common approach is the reaction of bicyclo[1.1.1]pentane with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanatobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Cycloaddition Reactions: The strained bicyclic structure makes it a suitable candidate for cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution and addition reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as Lewis acids may be employed to enhance reaction rates.
Major Products Formed:
Thiourea Derivatives: Formed through addition reactions with amines.
Substituted Bicyclo[1.1.1]pentanes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-Isothiocyanatobicyclo[1.1.1]pentane has found applications in various scientific research fields, including:
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, lacking the isothiocyanate group, is used as a scaffold in organic synthesis.
1-Isocyanatobicyclo[1.1.1]pentane: Similar in structure but with an isocyanate group instead of an isothiocyanate group.
Uniqueness: 1-Isothiocyanatobicyclo[1.1.1]pentane is unique due to its combination of a strained bicyclic core and a highly reactive isothiocyanate group. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
1-isothiocyanatobicyclo[1.1.1]pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c8-4-7-6-1-5(2-6)3-6/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUZHKMHCUQIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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